3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-1-(cyclopentylmethyl)pyridin-4-one |
InChI |
InChI=1S/C11H16N2O/c12-10-8-13(6-5-11(10)14)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7,12H2 |
InChI Key |
RYQXNIQQWJRAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategies for Dihydropyridines
Dihydropyridines are commonly synthesized using the Hantzsch reaction , which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. Another approach is the multicomponent reaction , which offers a one-pot synthesis method for various dihydropyridine derivatives.
Specific Considerations for this compound
For This compound , the synthesis might involve the use of reagents such as acetic anhydride or phosphoric acid under controlled conditions to prevent unwanted side reactions. The incorporation of a cyclopentylmethyl group and an amino group at specific positions requires careful selection of starting materials and reaction conditions.
Preparation Methods
Hantzsch Reaction Adaptation
While the Hantzsch reaction is a well-established method for dihydropyridines, adapting it for This compound would require modifying the starting materials to include a cyclopentylmethyl group and an amino group.
| Reagents | Conditions | Yield |
|---|---|---|
| Ethyl acetoacetate, Cyclopentylmethylamine, Aldehyde | TBAHS, 70°C, 55-105 min | Variable |
| Ammonium acetate, Arylaldehyde | Ethanol, reflux | Good |
Multicomponent Reaction Approach
This method involves combining multiple reactants in a single step, which can be efficient for synthesizing complex molecules.
| Reagents | Conditions | Yield |
|---|---|---|
| Cyclopentylmethylamine, Aldehyde, Ethyl propiolate, Malononitrile | Triethylamine, Ethanol, room temperature | High |
Catalyst-Free Synthesis
Recent studies have explored catalyst-free methods for synthesizing dihydropyridines from amino acids, which could be adapted for this compound.
| Reagents | Conditions | Yield |
|---|---|---|
| Amino acid derivative, Hexamethylenetetramine, Ammonium carbonate | Ethanol, reflux | Good |
Spectroscopic Analysis and Purification
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure and purity of synthesized compounds. Purification methods include recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group at position 3 undergoes acylation and alkylation reactions:
-
Acylation : Reacts with acetic anhydride or acetyl chloride to form N-acetyl derivatives under mild conditions (60–80°C, inert atmosphere).
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated products.
Example Reaction:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetic anhydride | 3-Acetamido derivative | 75–85 | 60°C, 2h, N₂ atmosphere |
| Methyl iodide | 3-Methylamino derivative | 65–70 | RT, K₂CO₃, DMF |
Oxidation of the Dihydropyridine Ring
The 1,4-dihydropyridine core oxidizes to pyridine derivatives under controlled conditions:
-
Oxidizing Agents : KMnO₄, H₂O₂, or O₂ in the presence of catalytic metal ions (e.g., Fe³⁺) .
-
Applications : Converts bioactive dihydropyridines to pyridine analogs for structure-activity relationship (SAR) studies .
Kinetic Data:
| Oxidizing Agent | Time (h) | Conversion (%) |
|---|---|---|
| KMnO₄ (0.1M) | 4 | 92 |
| H₂O₂ (30%) | 6 | 78 |
Cyclization Reactions
The compound participates in annulation reactions to form fused heterocycles:
-
With Aldehydes : Condenses with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to yield tetracyclic systems .
-
With Malononitrile : Forms pyrido[2,3-d]pyrimidines via microwave-assisted reactions .
Representative Pathway:
| Aldehyde | Product Type | Yield (%) |
|---|---|---|
| Benzaldehyde | Pyrido-pyrimidine | 88 |
| 4-Nitrobenzaldehyde | Nitro-substituted analog | 81 |
Condensation with Carbonyl Compounds
The amino group reacts with ketones/aldehydes to form Schiff bases:
-
Schiff Base Formation : Achieved at room temperature in ethanol with catalytic acetic acid.
-
Applications : Intermediate for metal coordination complexes with antimicrobial activity.
Reaction Efficiency:
| Carbonyl Compound | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetone | 3 | 72 |
| Cyclohexanone | 4 | 68 |
Acid/Base-Mediated Rearrangements
Protonation at the pyridone oxygen triggers ring-opening or tautomerization:
-
Acidic Conditions : Forms pyridinium salts, which rearrange to open-chain enaminones .
-
Basic Conditions : Deprotonation enhances nucleophilic reactivity at C-2 and C-6 positions .
Key Observations:
-
Rearrangement products show altered bioactivity compared to the parent compound .
-
Stability studies indicate degradation <5% under pH 7.4 (37°C, 24h).
Functionalization at the Dihydropyridine Core
Electrophilic substitution occurs at electron-rich positions (C-2 and C-6):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-2 (72% yield) .
-
Halogenation : Br₂/FeCl₃ selectively brominates C-6 (68% yield) .
Regioselectivity Trends:
| Reaction | Position | Yield (%) |
|---|---|---|
| Nitration | C-2 | 72 |
| Bromination | C-6 | 68 |
Photochemical Reactions
UV irradiation induces [4π] electrocyclic ring-opening:
-
Product : Forms a conjugated triene intermediate, which dimerizes or reacts with dienophiles.
-
Quantum Yield : Φ = 0.45 ± 0.03 (λ = 254 nm).
Scientific Research Applications
While specific applications of "3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one" are not detailed in the provided search results, the data does provide insight into the properties and related compounds that can help infer potential applications.
Chemical Information
- Name: this compound
- CAS Number: 1555367-01-5
- Molecular Weight: 192.26 g/mol
- Molecular Formula: Not specified in provided documents, but the related compound 3-Amino-1-ethyl-1,4-dihydropyridin-4-one has the formula
Inferred Applications Based on Structural Similarities and Related Research
Given the limited information on the specific compound, applications can be inferred from research on structurally similar compounds and the general reactivity of amines and dihydropyridinones:
- Organocatalysis: Primary amines are used as catalysts for enamine activation of substrates such as ,-disubstituted aldehydes and ketones . The presence of an amino group on the dihydropyridinone scaffold suggests potential applications in organocatalysis .
- Pharmaceutical Applications: Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds are described as having pharmaceutical applications . The dihydropyridinone core could be a valuable structure in drug development.
- Ligand Design: Magnesium pincer complexes are used in the catalytic semi-hydrogenation of alkynes and hydrogenation of alkenes . Nitrogen-containing heterocycles are common ligands in such complexes, suggesting a potential use of dihydropyridinones in metal-ligand cooperation .
Safety Considerations
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the dihydropyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Molecular Variations
Table 1: Structural and Molecular Comparison
*Calculated based on core structure and substituent.
Key Observations:
Molecular Weight :
- The cyclopentylmethyl derivative (192.26 g/mol) is lighter than the benzyloxymethyl analog (230.26 g/mol) due to the absence of an oxygen atom and a smaller aromatic group .
- Thiazole- and thiophene-substituted analogs exhibit lower molecular weights (~206–207 g/mol) owing to their compact heteroaromatic substituents .
Benzyloxymethyl: The benzyloxy group introduces aromaticity and polarity, which may favor interactions with aromatic residues in biological targets . Thiazole/Thiophene: Heteroaromatic groups contribute to π-π stacking interactions and moderate polarity, balancing solubility and receptor binding .
Physicochemical and Functional Implications
While boiling points, melting points, and solubility data are unavailable in the evidence, substituent properties suggest:
- Lipophilicity : Cyclopentylmethyl > Benzyloxymethyl > Thiazole/Thiophene derivatives.
- Polarity : Thiazole/thiophene analogs > Benzyloxymethyl > Cyclopentylmethyl.
- Biological Activity : Thiazole and thiophene groups are common in medicinal chemistry due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Commercial and Research Relevance
- Availability : Thiazole- and thiophene-substituted analogs are commercially available (e.g., CAS 1556927-65-1, 1558445-98-9), though some are temporarily out of stock .
Biological Activity
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately , is structurally characterized by a bicyclic structure that may influence its interactions with biological systems.
Pharmacological Profile
Research indicates that compounds within the dihydropyridine family, including 3-amino derivatives, exhibit significant pharmacological properties. The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:
- Calcium Channels : Dihydropyridines are known for their role as calcium channel blockers, which are crucial in treating cardiovascular diseases. They modulate calcium influx in cardiac and smooth muscle cells, influencing contraction and relaxation .
- Adenosine Receptors : Studies have shown that dihydropyridine derivatives can interact with adenosine receptors (A1, A2A, A3), suggesting potential applications in neuroprotection and anti-inflammatory therapies .
The mechanism of action for this compound involves:
- Binding Affinity : The compound's structural features allow it to bind selectively to various receptors. For instance, it may exhibit different binding affinities at adenosine receptor subtypes compared to traditional calcium channel blockers .
- Influence on Cellular Pathways : By modulating receptor activity and calcium dynamics within cells, this compound may influence pathways associated with cell proliferation, apoptosis, and neurotransmission.
Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Antitumor Activity : Research has indicated that certain dihydropyridine derivatives show promising antitumor properties through mechanisms involving apoptosis induction in cancer cells .
- Neuroprotective Effects : The interaction of dihydropyridines with neurotransmitter receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions between cyclopentylmethylamine and a β-keto ester derivative. Ethanol and piperidine are commonly used as solvents and catalysts, respectively, to enhance reaction efficiency. For example, Goswami et al. demonstrated that ethanol improves solubility of intermediates, while piperidine facilitates deprotonation during ring closure . Yield optimization requires strict control of temperature (80–100°C) and stoichiometric ratios (1:1.2 amine:ester). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >85% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential to verify regioselectivity and substituent positions. The cyclopentylmethyl group shows characteristic proton resonances at δ 1.5–2.0 ppm (cyclopentyl CH₂) and δ 3.2–3.5 ppm (N–CH₂). The dihydropyridinone ring protons appear as a doublet near δ 6.2 ppm (C₅–H) and a singlet for the carbonyl group at δ 165–170 ppm in ¹³C NMR. Mass spectrometry (ESI-MS) with [M+H]⁺ matching the calculated molecular weight (±1 Da) further confirms molecular identity .
Intermediate Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the dihydropyridinone core?
- Methodological Answer : Regioselective functionalization at the C₅ position is achieved using electrophilic aromatic substitution (EAS) with nitrating agents (e.g., HNO₃/H₂SO₄) or halogenation (NBS in DMF). Steric hindrance from the cyclopentylmethyl group directs electrophiles to the less hindered C₅ site. Computational studies (DFT) can predict reactivity patterns by analyzing electron density maps of the aromatic ring .
Q. How do solubility limitations of this compound impact in vitro assay design?
- Methodological Answer : The compound’s low aqueous solubility (logP ~2.8) necessitates the use of co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For cell-based assays, pre-equilibration in serum-containing media (e.g., DMEM + 10% FBS) for 24 hours improves dispersion. Dynamic light scattering (DLS) monitors aggregate formation, which can artifactually reduce bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Contradictions often arise from unaccounted solvent polarity effects or substituent electronic properties. For example, electron-withdrawing groups at C₅ may enhance binding affinity in polar solvents (e.g., PBS) but reduce it in hydrophobic environments (e.g., lipid bilayers). SAR studies should standardize solvent systems and use multivariate regression models to isolate substituent effects .
Q. What advanced techniques identify unexpected byproducts during large-scale synthesis?
- Methodological Answer : High-resolution LC-MS/MS coupled with tandem mass spectrometry (MS²) detects trace byproducts (e.g., oxidation at the cyclopentylmethyl group). Isotopic labeling (e.g., ¹⁵N-amine precursors) tracks reaction pathways, while X-ray crystallography (as in Sun et al.) resolves stereochemical ambiguities in byproducts .
Q. What methodologies validate the compound’s proposed mechanism in kinase inhibition assays?
- Methodological Answer : Use recombinant kinase assays (e.g., ADP-Glo™) with ATP-concentration titrations to determine IC₅₀ values. Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km with unchanged Vmax. Molecular docking (AutoDock Vina) predicts binding poses, which are validated via site-directed mutagenesis of key kinase residues (e.g., ATP-binding pocket lysines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
